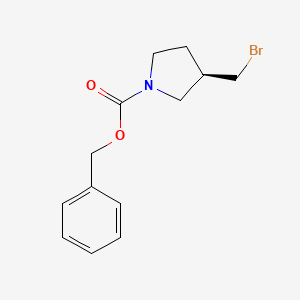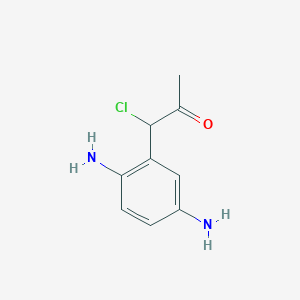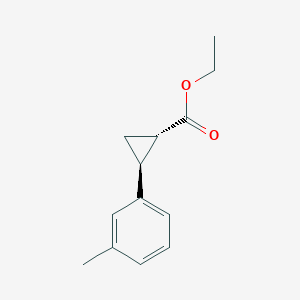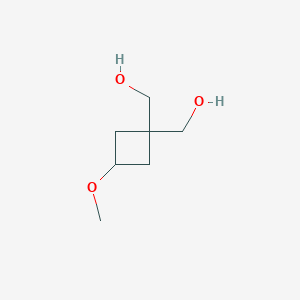
(3-Methoxycyclobutane-1,1-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxycyclobutane-1,1-diyl)dimethanol is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . It is characterized by a cyclobutane ring substituted with a methoxy group and two hydroxymethyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxycyclobutane-1,1-diyl)dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methanol in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxycyclobutane-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield cyclobutane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include cyclobutane derivatives with various functional groups, such as aldehydes, carboxylic acids, and substituted cyclobutanes .
Wissenschaftliche Forschungsanwendungen
(3-Methoxycyclobutane-1,1-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methoxycyclobutane-1,1-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol: Similar structure but with an additional methoxy group.
Cyclobutane-1,1-diyldimethanol: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
(3-Methoxycyclobutane-1,1-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications and the development of novel compounds .
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
[1-(hydroxymethyl)-3-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C7H14O3/c1-10-6-2-7(3-6,4-8)5-9/h6,8-9H,2-5H2,1H3 |
InChI-Schlüssel |
VTXSVWIIFBVFFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


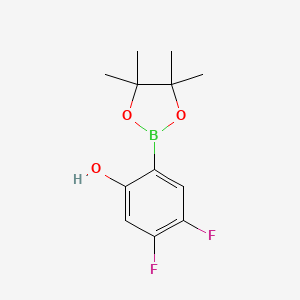
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

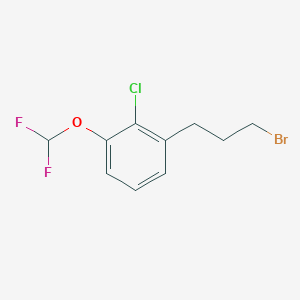
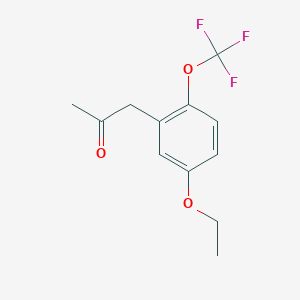

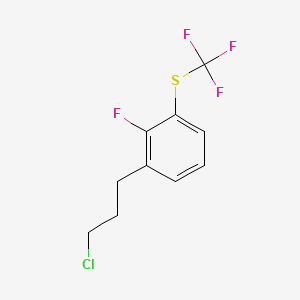
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
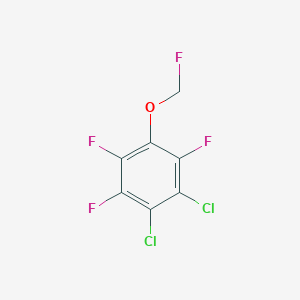
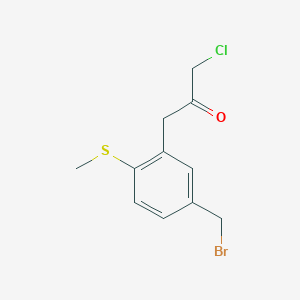
![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
